Cas no 391869-06-0 (2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide)
![2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide structure](https://www.kuujia.com/scimg/cas/391869-06-0x500.png)
2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Chemical and Physical Properties
Names and Identifiers
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- 391869-06-0
- 2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- AKOS024578246
- 2-chloro-6-fluoro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- 2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Oprea1_364791
- F0470-0110
- Benzamide, 2-chloro-6-fluoro-N-[5-[[2-[(3-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-
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- Inchi: 1S/C18H14ClFN4O2S2/c1-10-4-2-5-11(8-10)21-14(25)9-27-18-24-23-17(28-18)22-16(26)15-12(19)6-3-7-13(15)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26)
- InChI Key: BPIFQQCTRGFTSX-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(NC1=NN=C(S1)SCC(NC1=CC=CC(C)=C1)=O)=O)F
Computed Properties
- Exact Mass: 436.0230739g/mol
- Monoisotopic Mass: 436.0230739g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 562
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 138Ų
- XLogP3: 4.4
Experimental Properties
- Density: 1.51±0.1 g/cm3(Predicted)
- pka: 6.05±0.50(Predicted)
2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0470-0110-40mg |
2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-06-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0470-0110-3mg |
2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-06-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0470-0110-1mg |
2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-06-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0470-0110-30mg |
2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-06-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0470-0110-25mg |
2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-06-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0470-0110-20μmol |
2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-06-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0470-0110-10mg |
2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-06-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0470-0110-2μmol |
2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-06-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0470-0110-5mg |
2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-06-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0470-0110-15mg |
2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
391869-06-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Related Literature
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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4. Book reviews
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
Additional information on 2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Comprehensive Analysis of 2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS No. 391869-06-0)
The compound 2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS No. 391869-06-0) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a 1,3,4-thiadiazole core and benzamide moiety, has attracted attention for its potential bioactivity. Researchers are particularly interested in its sulfanyl linkage and carbamoyl functional group, which may contribute to its binding affinity in biological systems.
In recent years, the scientific community has shown growing interest in heterocyclic compounds like this one, especially those containing thiadiazole rings. These structures are frequently searched in academic databases and AI-powered research tools, reflecting their importance in drug discovery. The compound's chloro-fluoro substitution pattern is particularly noteworthy, as such halogenated aromatic systems often demonstrate enhanced metabolic stability and target selectivity in medicinal chemistry applications.
The synthesis of 2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves sophisticated organic transformations that highlight modern synthetic methodologies. Key steps typically include the formation of the thiadiazole ring system, followed by selective sulfanylation and subsequent amidation reactions. These processes are frequently discussed in organic chemistry forums and represent hot topics in synthetic methodology development.
From a pharmacological perspective, compounds containing both thiadiazole and benzamide functionalities have shown promise in various therapeutic areas. While specific applications of CAS No. 391869-06-0 are still under investigation, structurally related molecules have demonstrated activity against microbial pathogens and in metabolic regulation. This has led to increased search engine queries about "thiadiazole-based therapeutics" and "halogenated benzamide derivatives," indicating strong public and professional interest.
The physicochemical properties of 2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide make it particularly interesting for formulation scientists. Its balanced lipophilicity, influenced by the chloro and fluoro substituents, along with the carbamoyl group's hydrogen bonding potential, suggests favorable drug-like characteristics. These aspects are crucial for researchers using AI-based drug design platforms, where such molecular features are frequently analyzed.
Environmental and safety considerations for this compound follow standard laboratory protocols for handling organic chemicals. While not classified as hazardous under normal research conditions, proper personal protective equipment is recommended when working with CAS No. 391869-06-0, as with all fine chemicals. This aligns with current trends in laboratory safety searches and sustainable chemistry practices.
Analytical characterization of 2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically employs advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods are essential for verifying the compound's purity and structure, topics that generate significant discussion in analytical chemistry circles and scientific search queries.
The commercial availability of CAS No. 391869-06-0 through specialty chemical suppliers has facilitated its investigation in various research programs. Procurement inquiries often focus on "high-purity thiadiazole derivatives" and "custom benzamide synthesis," reflecting the compound's niche applications. Its stability under standard storage conditions makes it practical for research use.
Future research directions for this compound may explore its potential in targeted drug delivery systems, given its molecular features that could be exploited for prodrug development. The intersection of computational chemistry predictions and experimental validation represents an active area of investigation, as evidenced by increasing publications and patent applications in this domain.
In conclusion, 2-chloro-6-fluoro-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS No. 391869-06-0) exemplifies the innovative potential of modern heterocyclic chemistry. Its structural complexity and functional group diversity position it as a valuable scaffold for pharmaceutical innovation, addressing current challenges in drug discovery and molecular design.
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